molecular formula C19H17ClN4O2 B2596151 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea CAS No. 1788843-09-3

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea

Cat. No. B2596151
CAS RN: 1788843-09-3
M. Wt: 368.82
InChI Key: CEJASWKMPHQWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea, also known as CDPU, is a synthetic compound that has gained significant attention in the field of scientific research. CDPU belongs to the class of urea derivatives and has been the subject of numerous studies due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Ureas in Chemical Synthesis and Self-Assembly

Heterocyclic ureas, including those with similar structural motifs to the specified compound, have been investigated for their potential in chemical synthesis and self-assembly processes. For instance, research has shown that heterocyclic ureas can undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes, demonstrating utility as building blocks for self-assembly. These compounds exhibit interesting folded structures in solvents like chloroform and can dimerize or form complexes through hydrogen bonding, mimicking biological processes such as peptide folding transitions (P. Corbin et al., 2001).

Anticancer and Apoptotic Activities

Phenoxypyrimidine-urea derivatives have been explored for their anticancer properties. A study demonstrated that a synthetic phenoxypyrimidine urea derivative, similar in structural features to the compound , can trigger apoptosis in human non-small cell lung cancer cells through both intrinsic and extrinsic pathways. This indicates the potential of such compounds as therapeutic agents for cancer treatment. Furthermore, the compound was found to induce cytoprotective autophagy, suggesting a complex mechanism of action against cancer cells (Hyo-Sun Gil et al., 2021).

Material Science and Optoelectronic Applications

The structural moiety of urea in conjunction with heterocyclic and aromatic systems has also been investigated in material science. Specifically, research on the electronic, optical, and nonlinear optical properties of similar compounds reveals their potential for application in optoelectronic devices. These studies highlight the significant electrooptic properties, including high polarizability and harmonic generation capabilities, which are essential for developing advanced materials for optoelectronic applications (M. Shkir et al., 2018).

Environmental Impact and Degradation Studies

Compounds with urea functionalities, especially those used as herbicides or pesticides, have been the subject of environmental studies to understand their degradation and impact on ecosystems. The degradation pathways, including microbial degradation, highlight the environmental fate of these chemicals and their potential accumulation or transformation products. These studies are crucial for assessing the safety and environmental risks associated with the use of such compounds (P. Morrica et al., 2001).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJASWKMPHQWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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